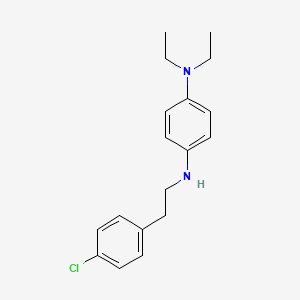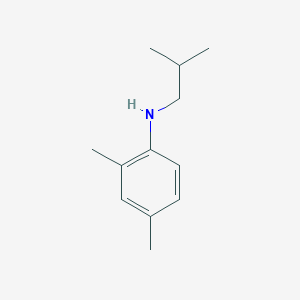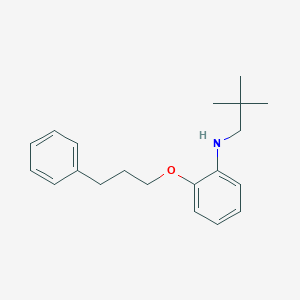
6-Amino-2-methylnicotinic acid
Übersicht
Beschreibung
6-Amino-2-methylnicotinic acid is a compound with the CAS Number: 680208-82-6 . It has a molecular weight of 152.15 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 6-amino-2-methylnicotinonitrile in an aqueous KOH solution. The mixture is heated at the reflux temperature for 3 days. After this time, it is cooled to room temperature, neutralized with concentrated HCl, filtered, and dried to give the desired product .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) . The molecular formula is C7H8N2O2 .Physical and Chemical Properties Analysis
This compound is a white or off-white crystalline powder. It has a boiling point of 390.6°C at 760 mmHg. The density is 1.337g/cm3 .Wissenschaftliche Forschungsanwendungen
Electrocatalysis and Synthesis
- Electrocatalytic Carboxylation : 6-Amino-2-methylnicotinic acid is synthesized through electrocatalytic carboxylation, avoiding the use of volatile and toxic solvents or additional supporting electrolytes, offering a more environmentally friendly approach (Feng et al., 2010).
- Electrochemical Reduction : The substance can be created by electrochemical reduction of halides in the presence of CO2, demonstrating potential for innovative synthesis methods (Gennaro et al., 2004).
Microbial and Enzymatic Applications
- Microbial Degradation : this compound is involved in microbial degradation processes, offering insights into microbial metabolism and potential applications in biotechnology (Tinschert et al., 1997).
- Enzymatic Hydroxylation : It serves as a substrate for specific enzymatic reactions, such as hydroxylation, highlighting its role in biochemical pathways (Tinschert et al., 2000).
Coordination Chemistry
- Formation of Coordination Compounds : It forms various coordination complexes with transition metals, which can be significant for understanding molecular interactions and designing new materials (Aakeröy & Beatty, 1999).
Pharmaceutical Research
- Antiproliferative Activity : Derivatives of this compound show potential antiproliferative activity, indicating its relevance in cancer research and drug development (Abdel‐Aziz et al., 2012).
Analytical Chemistry
- Improved Detection Methods : Its derivatives have been used to develop improved detection methods for specific amino acids in biomedical research (Andrýs et al., 2015).
Optical and Electronic Properties
- Study of Solvatochromism and Prototropism : Research on this compound includes investigating its solvatochromism and prototropism, which can be valuable in understanding molecular interactions and designing optoelectronic materials (Dogra, 2005).
Magnetic Properties
- Magnetic Property Investigation : this compound derivatives have been investigated for their magnetic properties when coordinated with metal ions, contributing to the field of magnetism and materials science (Razquin-Bobillo et al., 2022).
Wirkmechanismus
Target of Action
It is known that nicotinic acid, a similar compound, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid and its derivatives are involved in a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
6-Amino-2-methylnicotinic acid may affect several biochemical pathways. As a derivative of nicotinic acid, it could potentially influence the metabolism of niacin and the functioning of NAD-dependent pathways . .
Pharmacokinetics
It is known that the metabolic activity of similar compounds, such as nicotine, can regulate their bioavailability and resulting pharmacology .
Result of Action
Similar compounds like nicotinic acid have been shown to play a vital role in maintaining efficient cellular function . Further study of its effects on various physiological processes may lead to new discoveries and treatments for various diseases .
Biochemische Analyse
Biochemical Properties
6-Amino-2-methylnicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. The interaction between this compound and NAD+ can modulate the activity of enzymes involved in metabolic pathways, such as dehydrogenases and reductases .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate the AMP-activated protein kinase (AMPK) pathway, leading to enhanced glucose uptake and fatty acid oxidation . Additionally, it can modulate the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, this compound has been found to inhibit the activity of certain histone deacetylases (HDACs), leading to changes in gene expression and chromatin structure . Additionally, it can bind to specific receptors on the cell surface, triggering downstream signaling cascades that influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the presence of other interacting molecules. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained activation of certain signaling pathways and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. Additionally, this compound can modulate the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid (TCA) cycle and glycolysis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across the cell membrane by amino acid transporters, such as the solute carrier family of transporters . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For example, the presence of a nuclear localization signal (NLS) can facilitate its transport into the nucleus, where it can modulate gene expression and chromatin structure .
Eigenschaften
IUPAC Name |
6-amino-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZLIARCVQOPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651750 | |
| Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680208-82-6 | |
| Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B1451657.png)




![N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1451662.png)


![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)



![(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1451677.png)
![[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1451679.png)
